Erythromycin-13C,d3
Overview
Description
Erythromycin-13C,d3 is the 13C- and deuterium labeled Erythromycin . It is a macrolide antibiotic produced by actinomycete Streptomyces erythreus with a broad spectrum of antimicrobial activity . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes . This isotopically labeled derivative of erythromycin is created specifically for research purposes aimed at exploring the biochemistry and physiology of erythromycin .
Synthesis Analysis
Erythromycin-13C,d3 is a semi-synthetic macrolide antibiotic derived from Streptomyces erythraeus . It is intended for use as an internal standard for the quantification of erythromycin . The synthesis of Erythromycin-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen and carbon into the drug molecule, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Erythromycin-13C,d3 is C36[13C]H64D3NO13 . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes .Chemical Reactions Analysis
Erythromycin-13C,d3 is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It is active against a host of bacterial genera .Physical And Chemical Properties Analysis
Erythromycin-13C,d3 has a molecular weight of 737.94 . It is a neat product and is intended for use as an internal standard for the quantification of erythromycin .Scientific Research Applications
Erythromycin is a well-established antimicrobial agent, effective against pathogens such as Legionella, Campylobacter, and Chlamydia spp. Researchers have been exploring novel modifications of erythromycin to improve its therapeutic properties, including new derivatives undergoing clinical investigations (Kirst & Sides, 1989).
Monoclonal antibodies against erythromycin have been developed for use in a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the determination of erythromycin in milk. A novel carboxyphenyl derivative of erythromycin was synthesized for this purpose (Wang et al., 2015).
Erythromycin's biosynthetic gene cluster has been identified in Actinopolyspora erythraea YIM90600, a halophilic actinomycete, leading to insights into the biosynthesis of novel erythromycin metabolites (Chen et al., 2014).
Studies on the erythromycin-producing polyketide synthase of Saccharopolyspora erythraea provide insights into the mechanism of chain assembly in antibiotic biosynthesis (Cortés et al., 1990).
Research on erythromycin resistance by ribosome modification reveals that target site alteration, antibiotic modification, and altered antibiotic transport are key mechanisms of resistance (Weisblum, 1995).
Erythromycin acts by inhibiting the translocation reaction during protein synthesis and is effective against various bacteria. Its resistance emergence is often plasmid-mediated (Washington & Wilson, 1985).
Safety And Hazards
When handling Erythromycin-13C,d3, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. It is also recommended not to eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-ZFHWVPMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)C1CC(OC(C1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin-13C,d3 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.